molecular formula C18H13ClSi B13139233 9-Chloro-9-phenyl-9-silafluorene

9-Chloro-9-phenyl-9-silafluorene

Cat. No.: B13139233
M. Wt: 292.8 g/mol
InChI Key: UDKRECYPYHTVNB-UHFFFAOYSA-N
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Description

9-Chloro-9-phenyl-9-silafluorene is a chemical compound with the molecular formula C18H13ClSi. It is a derivative of silafluorene, where a chlorine atom and a phenyl group are attached to the silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-phenyl-9-silafluorene typically involves the reaction of 9-silafluorene with chlorinating agents. One common method is the reaction of 9-silafluorene with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-9-phenyl-9-silafluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include 9-alkoxy-9-phenyl-9-silafluorene, 9-amino-9-phenyl-9-silafluorene, etc.

    Oxidation: Products include siloxanes.

    Reduction: Products include silanes.

Scientific Research Applications

9-Chloro-9-phenyl-9-silafluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-9-phenyl-9-silafluorene involves its ability to participate in various chemical reactions due to the presence of the reactive chlorine atom and the phenyl group. The compound can interact with different molecular targets, including nucleophiles and electrophiles, through substitution and addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Properties

IUPAC Name

5-chloro-5-phenylbenzo[b][1]benzosilole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClSi/c19-20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKRECYPYHTVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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